

1-(Oxazol-2-yl)ethanone chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Oxazol-2-yl)ethanone

Cat. No.: B1319422

[Get Quote](#)

An In-depth Technical Guide to 1-(Oxazol-2-yl)ethanone

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of **1-(Oxazol-2-yl)ethanone** (also known as 2-Acetylloxazole). As a member of the oxazole family, this heterocyclic ketone serves as a valuable building block in medicinal chemistry and materials science. This document consolidates available data, outlines detailed experimental protocols for its analysis, and presents logical workflows for its synthesis and characterization. Information regarding its potential biological activity as a regulator of steroid receptor coactivators is also discussed, highlighting its relevance in drug development.

Chemical Identity and Structure

1-(Oxazol-2-yl)ethanone is an aromatic ketone featuring a five-membered oxazole ring substituted with an acetyl group at the 2-position.[1]

- IUPAC Name: 1-(1,3-Oxazol-2-yl)ethanone[2]
- Synonyms: 2-Acetylloxazole, Ethanone, 1-(2-oxazolyl)-[2][3]

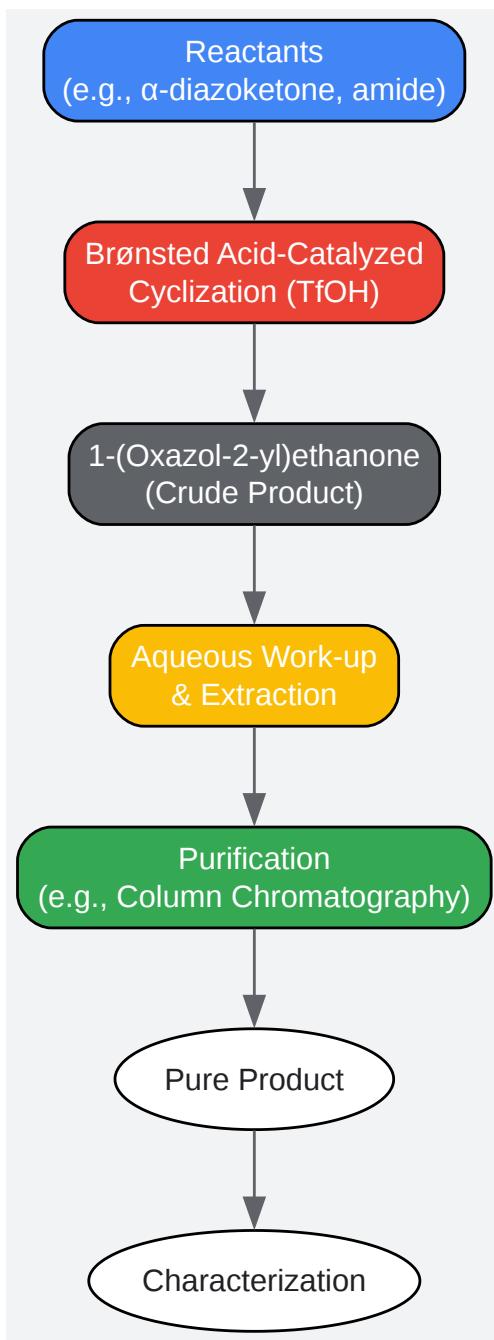
- CAS Number: 77311-07-0[\[2\]](#)
- Molecular Formula: C₅H₅NO₂[\[2\]](#)
- Molecular Weight: 111.10 g/mol [\[2\]](#)

The structural identifiers for this compound are:

- SMILES:CC(=O)C1=NC=CO1[\[2\]](#)
- InChI:InChI=1S/C5H5NO2/c1-4(7)5-6-2-3-8-5/h2-3H,1H3[\[2\]](#)
- InChIKey:QCDUAXSWPGEYBB-UHFFFAOYSA-N[\[2\]](#)

Figure 1: 2D Structure of **1-(Oxazol-2-yl)ethanone**

Physicochemical Properties


The quantitative physicochemical properties of **1-(Oxazol-2-yl)ethanone** are summarized in the table below. This data is essential for designing experimental conditions, including reaction setups, purification methods, and storage.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₅ NO ₂	[2] [3]
Molecular Weight	111.10 g/mol	[2]
Boiling Point	177.4 ± 23.0 °C at 760 mmHg	[1] [3]
Density	1.145 ± 0.06 g/cm ³	[3]
Flash Point	61.1 °C (142.0 °F)	[3] [4]
Appearance	Colorless to light yellow liquid	[4]
pKa	-2.40 ± 0.10 (Predicted)	[3]
LogP	-0.213 (Estimated)	[1]
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)	[3]

Synthesis and Reactivity

While a specific, detailed synthesis protocol for **1-(Oxazol-2-yl)ethanone** is not readily available in the cited literature, general methods for oxazole synthesis can be adapted. One common approach is the reaction of an α -diazoketone with an amide catalyzed by a Brønsted acid.[5]

The reactivity of the oxazole ring and the acetyl group allows for further chemical modifications. The acetyl group's carbonyl carbon is electrophilic and can undergo nucleophilic addition, while the methyl protons are weakly acidic. The oxazole ring itself can participate in various organic reactions, making it a versatile scaffold.[6]

[Click to download full resolution via product page](#)

Figure 2: General Workflow for Synthesis and Purification

Experimental Protocols: Spectroscopic Characterization

Accurate structural confirmation and purity assessment are critical. The following sections provide generalized, detailed protocols for the spectroscopic analysis of **1-(Oxazol-2-**

yl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.[\[7\]](#)[\[8\]](#)

Objective: To obtain ^1H and ^{13}C NMR spectra to confirm the molecular structure and assess purity.

Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a standard 5 mm NMR tube.[\[9\]](#) Ensure the sample is fully dissolved.
- Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer operating at a standard frequency (e.g., 400 MHz for ^1H).
- ^1H NMR Data Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Expected Signals: The spectrum is expected to show three distinct signals:
 - A singlet around δ 2.6-2.8 ppm, integrating to 3H (acetyl methyl group, $-\text{CH}_3$).
 - A doublet or singlet around δ 7.2-7.4 ppm, integrating to 1H (proton at C5 of the oxazole ring).
 - A doublet or singlet around δ 7.7-7.9 ppm, integrating to 1H (proton at C4 of the oxazole ring).
- ^{13}C NMR Data Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Expected Signals: The spectrum is expected to show five signals:

- One signal in the aliphatic region ($\delta \sim 25\text{-}30$ ppm) for the acetyl methyl carbon.
- Two signals in the aromatic/heteroaromatic region for the oxazole ring carbons (C4 and C5, $\delta \sim 125\text{-}145$ ppm).
- One deshielded signal for the oxazole C2 carbon ($\delta \sim 158\text{-}162$ ppm).
- One signal in the carbonyl region ($\delta > 185$ ppm) for the acetyl carbonyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups within the molecule based on their characteristic vibrational frequencies.[\[10\]](#)[\[11\]](#)

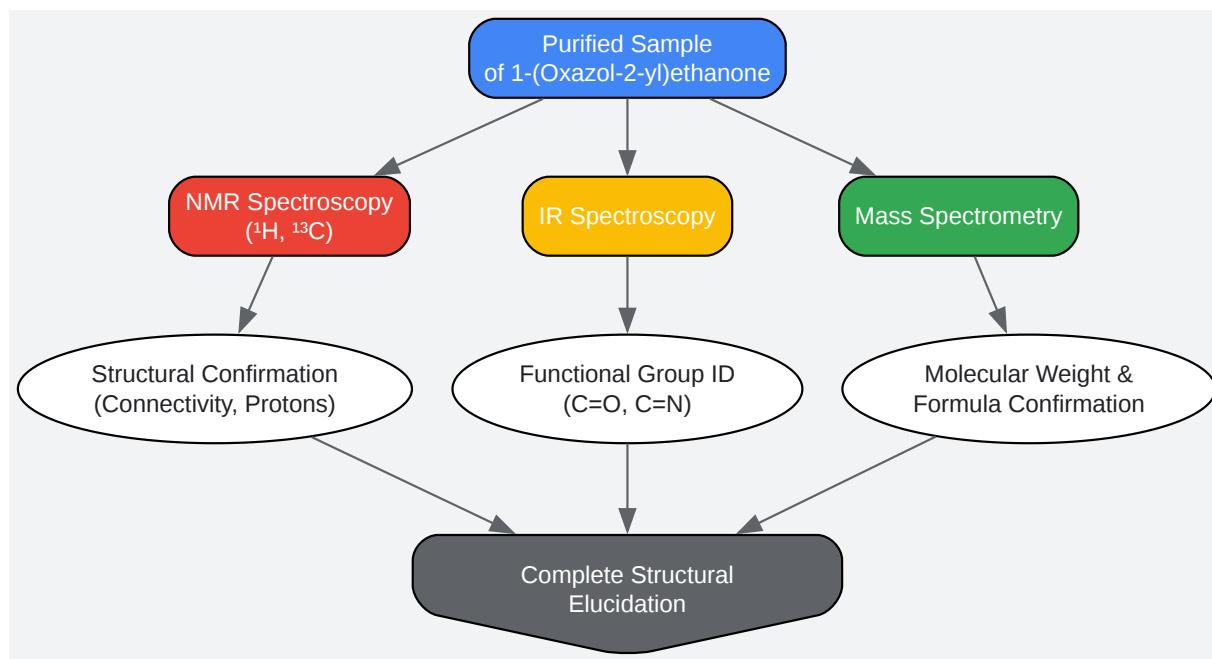
Objective: To identify the characteristic C=O (ketone) and C=N/C=C (oxazole ring) functional groups.

Methodology:

- Sample Preparation (ATR):
 - Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
 - Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Acquire the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
 - Co-add 16 to 32 scans to achieve an adequate signal-to-noise ratio.
- Expected Absorptions:
 - $\sim 3150\text{-}3100\text{ cm}^{-1}$: C-H stretching of the oxazole ring.

- ~1700-1680 cm⁻¹: A strong, sharp absorption band corresponding to the C=O stretching of the acetyl ketone group.
- ~1600-1450 cm⁻¹: Multiple bands corresponding to C=N and C=C stretching vibrations within the aromatic oxazole ring.
- ~1360 cm⁻¹: C-H bending of the methyl group.

Mass Spectrometry (MS)


Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns.[12][13]

Objective: To confirm the molecular weight and elemental composition of the molecule.

Methodology:

- Sample Preparation:
 - Prepare a dilute solution of the sample (~10 µg/mL) in a volatile solvent compatible with the ionization source, such as methanol or acetonitrile.[14]
 - If using electrospray ionization (ESI), ensure the sample is free of non-volatile salts.[14]
- Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurement.
- Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and clearly observe the molecular ion.[15] Electron Impact (EI) can also be used to study fragmentation patterns.
- Data Acquisition:
 - Acquire the mass spectrum in positive ion mode.
 - Calibrate the instrument using a known standard to ensure high mass accuracy.[16]
- Expected Results:

- The primary ion observed should be the protonated molecule $[M+H]^+$ at an m/z value corresponding to the molecular weight of $C_5H_5NO_2$ plus a proton (112.0393).
- Accurate mass measurement should confirm the elemental formula within a 5 ppm error margin.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(OXAZOL-2-YL)ETHANONE | 77311-07-0 [chemicalbook.com]
- 2. 1-(1,3-Oxazol-2-yl)ethan-1-one | C5H5NO2 | CID 19782729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 2-acetyl oxazole, 77311-07-0 [thegoodsentscompany.com]
- 5. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α -diazoketones with Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. omicsonline.org [omicsonline.org]
- 9. benchchem.com [benchchem.com]
- 10. longdom.org [longdom.org]
- 11. Experimental Design [web.mit.edu]
- 12. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- To cite this document: BenchChem. [1-(Oxazol-2-yl)ethanone chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1319422#1-oxazol-2-yl-ethanone-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com